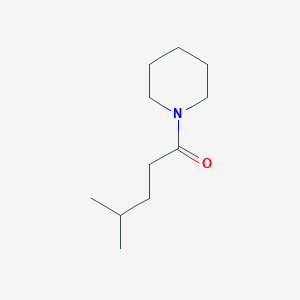

4-Methyl-1-(piperidin-1-YL)pentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-piperidin-1-ylpentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-10(2)6-7-11(13)12-8-4-3-5-9-12/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEKOHZAOLNNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1 Piperidin 1 Yl Pentan 1 One and Analogues

General Synthetic Routes to Piperidine-Substituted Pentanones

The construction of the amide bond and the carbon framework of piperidine-substituted pentanones is accessible through several reliable synthetic pathways. These include classical condensation reactions, the use of organometallic reagents for carbon-carbon bond formation, and modern transition metal-catalyzed coupling techniques.

Condensation Reactions for Ketone and Amine Formation

The most direct method for synthesizing 4-methyl-1-(piperidin-1-yl)pentan-1-one involves the condensation of a 4-methylpentanoic acid derivative with piperidine (B6355638). This acylation reaction can be facilitated by activating the carboxylic acid, often by converting it into a more reactive species like an acyl chloride or by using coupling agents. For instance, reacting 4-methylpentanoyl chloride with piperidine in the presence of a base would yield the target compound.

Alternative condensation strategies, such as the Knoevenagel condensation, are also employed in building substituted piperidine rings, which can be precursors to the target molecule. researchgate.net Additionally, methods involving the reaction of carboxylic acids with non-nucleophilic N-heterocycles using reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) have been developed for acylation, showcasing the versatility of condensation chemistry. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents/Conditions |

| 4-Methylpentanoyl chloride | Piperidine | Acylation | Base (e.g., Triethylamine) |

| 4-Methylpentanoic acid | Piperidine | Amide Coupling | Coupling Agent (e.g., DCC, EDC) |

| α,β-Unsaturated Ketone | Primary Amine | Aza-Michael Addition/Cyclization | Base or Acid Catalyst |

Organometallic Reactions for Carbon-Carbon Bond Construction

Organometallic reagents are pivotal in constructing the carbon skeleton of ketones. A well-established method is the Weinreb ketone synthesis, which allows for the formation of ketones from carboxylic acid derivatives without the common problem of over-addition to form tertiary alcohols. organic-chemistry.orgyoutube.com In this approach, a Weinreb amide (N-methoxy-N-methylamide) of 4-methylpentanoic acid could be treated with a piperidine-containing organometallic reagent, or more commonly, an organometallic reagent adds to an N-acylpiperidine.

The reaction of organolithium or Grignard reagents with amides can be a fast and efficient route to ketones. researchgate.netresearchgate.netyoutube.com The stability of the intermediate hemiaminal formed upon nucleophilic attack on the amide carbonyl can prevent the second addition that often leads to tertiary alcohol byproducts. youtube.com For example, treating an appropriate piperidine amide with an organolithium compound can chemoselectively produce the desired pentanone structure. researchgate.net The choice of solvent, such as cyclopentyl methyl ether (CPME), has been shown to stabilize the tetrahedral intermediate, promoting high yields. researchgate.net

| Amide Substrate | Organometallic Reagent | Product | Advantage |

| Weinreb Amide | Organolithium/Grignard | Ketone | Prevents over-addition, high yield organic-chemistry.org |

| N,N-Dialkyl Amide | Organolithium | Ketone | Fast, chemoselective researchgate.net |

| N-Boc Amide | Organomagnesium | Ketone | Controlled addition youtube.com |

Transition Metal-Catalyzed Coupling Reactions for Piperidine Incorporation

Modern synthetic chemistry frequently employs transition metal catalysts to form C-N bonds efficiently. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for coupling amines with aryl or vinyl halides. While typically used for N-arylation, variations of these cross-coupling methods can be adapted for the synthesis of N-acyl derivatives. uantwerpen.be

Catalytic systems can also be used to activate amides for further transformations. researchgate.net For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes represents a method for forming substituted piperidines, which could then be further functionalized. nih.gov Similarly, nickel-catalyzed reactions have been developed for the transformation of amides. researchgate.net These catalytic approaches offer mild reaction conditions and broad functional group tolerance, making them valuable for complex molecule synthesis. digitellinc.com

Stereoselective Synthesis of Chiral this compound Derivatives

Creating chiral derivatives of this compound, where the stereocenter is at the 4-position of the pentanoyl group, requires precise control over the reaction stereochemistry. This is achieved through enantioselective and diastereoselective strategies.

Enantioselective Catalysis Approaches

Enantioselective catalysis is a powerful method for producing chiral molecules with high enantiomeric excess. Chiral catalysts can direct a reaction to favor the formation of one enantiomer over the other.

Several strategies for the enantioselective synthesis of chiral amides have been developed:

Carbene Insertion: A rhodium and chiral squaramide co-catalyzed carbene N-H insertion into primary amides provides a rapid and highly enantioselective route to chiral amides under mild conditions. researchgate.netnih.gov

Asymmetric Wolff Rearrangement: Chiral phosphoric acids can catalyze the enantioselective amination of ketenes, which are generated in situ from α-diazoketones via a Wolff rearrangement. This method effectively controls the stereochemistry of the resulting α-chiral amide. chemrxiv.orgchemrxiv.org

Asymmetric Allylic Substitution: Palladium-catalyzed asymmetric allylic cyclization of linear precursors has been used to achieve highly enantioselective synthesis of planar-chiral cyclic amides. elsevierpure.com

These methods, while not directly reported for this compound, demonstrate the potential for creating its chiral analogues by applying similar catalytic systems to appropriate precursors.

| Catalytic System | Reaction Type | Key Feature |

| Rhodium/Chiral Squaramide | Carbene N-H Insertion | High enantioselectivity, rapid reaction researchgate.netnih.gov |

| Chiral Phosphoric Acid | Asymmetric Wolff Rearrangement | In situ ketene (B1206846) generation, high enantiocontrol chemrxiv.orgchemrxiv.org |

| Palladium/Chiral Ligand | Asymmetric Allylic Cyclization | Synthesis of planar-chiral amides elsevierpure.com |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the formation of diastereomers, which is relevant when a molecule contains multiple stereocenters. This can be achieved by using chiral auxiliaries or by substrate-controlled reactions where an existing stereocenter directs the formation of a new one.

For the synthesis of substituted piperidines and related structures, several diastereoselective methods are available:

Reduction of Enamino Esters: The diastereoselective reduction of chiral piperidine β-enamino esters can be used to produce chiral cyclic β-amino esters, which are versatile building blocks. researchgate.net

Cascade Reactions: A cascade inter–intramolecular double Michael addition strategy has been employed for the diastereoselective synthesis of highly functionalized cyclohexanones, demonstrating a powerful method for creating multiple stereocenters in a single process. beilstein-journals.orgnih.gov

Amine-enone Cyclization: Photochemical amine-enone cyclizations provide routes to substituted piperidines with potential for diastereocontrol. dtic.mil

Ligand-Controlled Reactions: Recent advances have shown that cobalt-catalyzed hydroalkylation can be controlled by the choice of ligand to achieve diastereodivergent synthesis, producing any desired diastereomer of a substituted cyclohexane (B81311) or piperidine. researchgate.net

These pathways offer robust methods for constructing complex chiral molecules, and their principles can be applied to the synthesis of specific diastereomers of substituted this compound derivatives.

Preparation of Specific Analogues and Derivatives with Modified Moieties

The preparation of specific analogs and derivatives of this compound with modified moieties allows for the systematic exploration of structure-activity relationships. These modifications can be introduced by utilizing substituted starting materials or by post-synthetic functionalization of the parent molecule. Research in this area has led to the development of various synthetic protocols to access a diverse range of functionalized N-acylpiperidines.

A common strategy for creating analogs involves the use of substituted acyl chlorides in the initial acylation of piperidine. For instance, a variety of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized by reacting piperidine derivatives with different acyl chlorides, such as benzoyl chloride, adamantanoyl chloride, and various substituted acetyl chlorides. nih.gov This approach allows for the introduction of a wide array of functional groups onto the acyl chain, thereby modifying the steric and electronic properties of the final molecule.

Another approach involves the modification of the piperidine ring itself. The synthesis of novel piperidine building blocks, which can then be acylated, provides access to a diverse range of analogs. kcl.ac.uk For example, 2-substituted N-benzylic 4-piperidones can be synthesized and subsequently used to create acylated piperidines with substituents on the heterocyclic ring. kcl.ac.uk

Furthermore, late-stage functionalization of N-alkyl piperidines offers a powerful tool for generating derivatives. nih.gov This can be achieved through selective C-H functionalization, allowing for the introduction of various substituents at specific positions on the piperidine ring. nih.gov

The following table summarizes the synthesis of several N-acylpiperidine derivatives, showcasing the versatility of these synthetic methodologies.

Reaction Mechanisms in the Synthesis of 4 Methyl 1 Piperidin 1 Yl Pentan 1 One Scaffolds

Detailed Mechanistic Pathways of Key Synthetic Transformations

The construction of the amide linkage in 4-methyl-1-(piperidin-1-yl)pentan-1-one scaffolds predominantly follows the nucleophilic acyl substitution pathway. This involves the reaction of a nucleophilic piperidine (B6355638) with an electrophilic 4-methylpentanoyl derivative.

The most common and efficient method for synthesizing this compound is the reaction between an activated carboxylic acid derivative, such as 4-methylpentanoyl chloride, and piperidine. This reaction proceeds via a two-stage addition-elimination mechanism. libretexts.org

Mechanism Steps:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of piperidine at the electrophilic carbonyl carbon of the 4-methylpentanoyl chloride. youtube.com This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.combyjus.com This initial step represents the addition phase of the mechanism. libretexts.org

Elimination (Leaving Group Departure): The tetrahedral intermediate is unstable and rapidly collapses. masterorganicchemistry.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. youtube.com

Deprotonation: A second molecule of piperidine or another base present in the reaction mixture then deprotonates the nitrogen atom of the newly formed protonated amide, yielding the final product, this compound, and a piperidinium (B107235) salt. youtube.com

While less common for direct amide synthesis, radical-mediated pathways offer alternative strategies for constructing the piperidine scaffold or forming the C-N bond. These methods can be particularly useful for creating complex or highly substituted piperidine derivatives. nih.gov

One potential radical-based approach involves the intramolecular cyclization of nitrogen-centered radicals. For instance, N-radicals can be generated from suitable precursors and then undergo cyclization to form the piperidine ring. nih.gov While not a direct synthesis of the target amide, this method creates the core piperidine structure, which can then be acylated.

A more direct, though advanced, method is radical aminocarbonylation. This involves the coupling of a radical with carbon monoxide and an amine. In the context of the target molecule, a 4-methylpentyl radical could theoretically be coupled with CO and piperidine. However, such methods are complex and less common in standard laboratory synthesis compared to nucleophilic acyl substitution. Recent studies have explored visible-light-mediated photoredox catalysis for amide synthesis, which can proceed through acyl radical intermediates. ajchem-a.com

Role of Intermediates and Transition States in Reaction Efficiency and Selectivity

The efficiency and selectivity of the synthesis are heavily influenced by the stability and energetics of the intermediates and transition states involved in the reaction pathway.

In the nucleophilic acyl substitution mechanism, the tetrahedral intermediate is the key species. byjus.com Its stability directly affects the reaction rate. The intermediate is an sp³-hybridized carbon bonded to the oxygen anion, the piperidine nitrogen, the 4-methylpentyl group, and the leaving group (e.g., chlorine). The collapse of this intermediate is typically the rate-determining step. The better the leaving group, the more readily the intermediate collapses to form the product. Chloride is an excellent leaving group because its conjugate acid, HCl, is very strong. byjus.comkhanacademy.org

The transition state represents the highest energy point on the reaction coordinate. For the nucleophilic attack, the transition state involves the partial formation of the C-N bond and partial breaking of the C=O π-bond. Computational studies, such as Density Functional Theory (DFT), on the acylation of substituted piperidines have shown that the energy of the transition state is influenced by steric and electronic factors. nih.govacs.org For example, the conformation of the piperidine ring (chair or boat) and the orientation of substituents can affect the accessibility of the nitrogen's lone pair for attack, thereby altering the activation energy. nih.gov Lowering the energy of the transition state, for instance through catalysis, increases the reaction rate.

| Species | Description | Role in Reaction | Factors Affecting Stability/Energy |

|---|---|---|---|

| Reactants | 4-Methylpentanoyl Chloride + Piperidine | Starting materials for the reaction. | Reactivity of acyl chloride, nucleophilicity of piperidine. |

| Transition State 1 (TS1) | Partial C-N bond formation and C=O π-bond breaking. | Energy barrier for the formation of the tetrahedral intermediate. | Steric hindrance, solvent polarity, catalyst presence. nih.govacs.org |

| Tetrahedral Intermediate | sp³-hybridized carbon with O⁻, N⁺, Cl, and R groups. | Key intermediate; its collapse leads to product formation. byjus.com | Nature of the leaving group, resonance stabilization. |

| Transition State 2 (TS2) | Partial C=O π-bond reformation and C-Cl bond breaking. | Energy barrier for the collapse of the intermediate. | Leaving group ability. byjus.com |

| Products | This compound + Piperidinium Chloride | Final desired compounds. | Thermodynamic stability. |

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for the protons of the piperidine ring and the 4-methylpentanoyl side chain. Due to the amide bond, restricted rotation around the C-N bond can lead to broadening of the signals for the piperidine protons adjacent to the nitrogen atom at room temperature. The expected chemical shifts are detailed in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2', H-6' (piperidine, adjacent to N) | 3.4 - 3.6 | broad multiplet | 4H |

| H-3', H-4', H-5' (piperidine) | 1.5 - 1.7 | multiplet | 6H |

| H-2 (CH₂) | 2.3 - 2.5 | triplet | 2H |

| H-3 (CH₂) | 1.4 - 1.6 | multiplet | 2H |

| H-4 (CH) | 1.7 - 1.9 | multiplet | 1H |

| CH₃ (on C4) | 0.9 - 1.0 | doublet | 6H |

This is an interactive data table. You can sort and filter the data.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments. The carbonyl carbon is expected to have the most downfield chemical shift. Similar to ¹H NMR, the piperidine carbons adjacent to the nitrogen may show broadened signals.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 170 - 175 |

| C-2', C-6' (piperidine, adjacent to N) | 42 - 48 |

| C-3', C-5' (piperidine) | 25 - 27 |

| C-4' (piperidine) | 24 - 26 |

| C-2 | 35 - 40 |

| C-3 | 28 - 33 |

| C-4 | 26 - 30 |

| CH₃ (on C4) | 22 - 24 |

This is an interactive data table. You can sort and filter the data.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the H-2 and H-3 protons of the side chain. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, a tertiary amide, the most prominent absorption band is expected to be the carbonyl (C=O) stretch. Since it is a tertiary amide, there will be no N-H stretching vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (amide I band) | 1630 - 1680 | Strong |

| C-H (alkane) | 2850 - 2960 | Strong |

| C-N | 1000 - 1250 | Medium |

This is an interactive data table. You can sort and filter the data.

The absence of bands in the 3200-3500 cm⁻¹ region would confirm the tertiary nature of the amide. wpmucdn.comspectroscopyonline.com

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways for N-acylpiperidines involve cleavage of the acyl group or fragmentation of the piperidine ring.

Predicted Fragmentation Pattern:

| m/z | Fragment |

| 183 | [M]⁺ |

| 168 | [M - CH₃]⁺ |

| 126 | [M - C₄H₉]⁺ |

| 84 | [Piperidine]⁺ fragment |

This is an interactive data table. You can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide precise information about its three-dimensional structure in the solid state.

In the solid state, molecules of this compound would pack in a way that maximizes van der Waals interactions. As there are no hydrogen bond donors in the molecule, conventional hydrogen bonding is not expected to be a primary packing force. The crystal packing will likely be governed by dipole-dipole interactions of the amide groups and weaker C-H···O interactions.

Spectroscopic and Crystallographic Characterization of 4 Methyl 1 Piperidin 1 Yl Pentan 1 One and Its Analogues

X-ray Crystallography

The study of polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is a critical aspect of pharmaceutical and materials science. While specific polymorphism studies on 4-Methyl-1-(piperidin-1-YL)pentan-1-one are not extensively documented in publicly available literature, the crystallization behavior of its analogues provides valuable insights into the potential for polymorphic forms and the methods to obtain crystalline material.

Research into the crystallization of piperidine-containing compounds has revealed that the conformation of the piperidine (B6355638) ring is a key structural feature. The piperidine ring typically adopts a stable chair conformation. nih.govnih.gov However, derivatives have been observed to crystallize in various conformations, including twist boat forms, depending on the substituents and crystallization conditions. chemrevlett.com The choice of solvent is a crucial factor in determining the crystalline form. Solvents such as ethanol, methanol (B129727), chloroform (B151607), and mixtures like ethanol-ethyl acetate (B1210297) and benzene-petroleum ether have been successfully employed for the recrystallization of piperidine derivatives. nih.govchemrevlett.com

For instance, the analogue (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone was successfully recrystallized from chloroform to yield block-like single crystals. nih.gov X-ray diffraction analysis of these crystals revealed a triclinic system. nih.gov Similarly, the resolution of racemic analogues like 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one has been achieved through recrystallization of diastereomeric salts from solvent mixtures such as dichloromethane/hexane (B92381), indicating that specific crystalline forms of stereoisomers can be isolated.

Detailed crystallographic studies on analogues further illuminate the structural diversity within this class of compounds. The crystal structures of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl and its tetramethyl-piperidinyl counterpart highlight how small molecular changes can influence crystal packing. nih.gov In the case of the 4-methyl-piperidine derivative, the biphenyl (B1667301) system adopts a twisted conformation. nih.gov The piperidine rings in both analogues were found to be in the chair conformation. nih.gov

The following table summarizes crystallographic data for an analogue of this compound, providing a reference for the types of crystal structures that may be expected within this family of compounds.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| (4-chlorophenyl)(4-methyl piperidin-1-yl)methanone | Triclinic | P-1 | 6.23 | 8.91 | 11.83 | 99.45 | 93.30 | 109.43 | nih.gov |

These findings from related structures underscore the importance of systematic crystallization screening for this compound to explore its potential polymorphism, which would be crucial for understanding its solid-state properties.

Computational Chemistry and Molecular Modeling of 4 Methyl 1 Piperidin 1 Yl Pentan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interaction with other chemical species.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating the molecule's energetic properties.

For 4-Methyl-1-(piperidin-1-YL)pentan-1-one, a DFT study would typically commence with the construction of its 3D structure. Using a suitable basis set, such as B3LYP/6-311++G(d,p), the geometry of the molecule would be optimized to find its most stable conformation. researchgate.netnih.gov This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The energetic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. dntb.gov.ua A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartree | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y eV | Reflects the electron-donating capability. |

| LUMO Energy | +Z eV | Reflects the electron-accepting capability. |

| HOMO-LUMO Gap | (Y+Z) eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D Debye | Indicates the overall polarity of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, with different colors representing different electrostatic potential values.

For this compound, an MEP map would likely reveal the following:

Red Regions (Negative Potential): These areas indicate an excess of electrons and are prone to electrophilic attack. The oxygen atom of the carbonyl group (C=O) is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors.

Blue Regions (Positive Potential): These regions are electron-deficient and susceptible to nucleophilic attack. The hydrogen atoms attached to the piperidine (B6355638) ring and the methyl group, as well as the carbon atom of the carbonyl group, would likely show positive electrostatic potential.

Green Regions (Neutral Potential): These areas represent regions of neutral or near-neutral potential.

The MEP map provides a visual guide to the molecule's reactivity and its potential non-covalent interactions.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in a given environment, such as in a solvent or interacting with a biological target.

An MD simulation of this compound would involve placing the molecule in a simulation box, often filled with a solvent like water, and then calculating the forces between atoms and their subsequent movements over a set period. Such a simulation would reveal:

Conformational Flexibility: The piperidine ring can exist in different chair and boat conformations, and the pentanone chain has several rotatable bonds. MD simulations can explore the different accessible conformations and their relative stabilities.

Solvent Interactions: The simulation would show how the molecule interacts with surrounding solvent molecules, including the formation of hydrogen bonds.

Dynamic Properties: Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the molecule's structural stability and the flexibility of different parts of the molecule.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Understanding how a small molecule interacts with biological macromolecules like proteins is crucial for drug discovery and development. In silico methods provide a rapid and cost-effective way to predict these interactions.

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used to predict the binding mode and affinity of a small molecule to a protein's active site.

To perform a docking study with this compound, a specific protein target would first need to be identified. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity.

The results of a docking study would provide:

Binding Pose: The most likely 3D orientation of the ligand within the binding site.

Binding Affinity: A score that estimates the strength of the interaction (e.g., in kcal/mol).

Key Interactions: Identification of the specific amino acid residues involved in binding, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Hypothetical Ligand-Protein Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Result | Implication |

| Binding Energy | -8.5 kcal/mol | Suggests a strong binding affinity. |

| Hydrogen Bonds | 2 | Indicates specific polar interactions contributing to binding. |

| Interacting Residues | Tyr84, Asp120, Phe250 | Identifies the key amino acids in the binding pocket. |

Pharmacophore Modeling for Key Structural Features

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling can be either ligand-based or structure-based.

If a set of molecules with known activity towards a particular target were available, a ligand-based pharmacophore model could be generated for compounds structurally related to this compound. This model would identify the essential chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for biological activity.

A typical pharmacophore model for a molecule like this compound might include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen.

A hydrophobic feature associated with the isobutyl group.

Another hydrophobic or positively ionizable feature related to the piperidine ring nitrogen.

This model could then be used to screen large chemical databases to identify other molecules with similar pharmacophoric features, which would be potential candidates for the same biological target.

In Vitro Biological Activity and Molecular Pharmacology of 4 Methyl 1 Piperidin 1 Yl Pentan 1 One and Analogues

Enzyme Inhibition Kinetics and Mechanism

The interaction of piperidine-containing analogues with various enzymes is a significant area of pharmacological research. The following sections detail the inhibitory activities of such compounds against specific enzyme targets and characterize the kinetic mechanisms of their action.

Evaluation of Specific Enzyme Target Inhibition (e.g., N-type Calcium Channels, Cholinesterases, α-Glucosidase)

N-type Calcium Channels: The piperidine (B6355638) structure is a key component in the design of N-type calcium channel blockers. These channels are crucial in regulating neurotransmitter release and are considered important targets for developing new analgesic drugs. nih.gov A novel 4-amino-piperidine derivative, designated C101, was found to be a highly selective blocker of N-type Ca2+ channels. nih.gov In vitro studies using Xenopus oocytes expressing the channel, C101 demonstrated concentration-dependent inhibition with an IC50 value of 2.2 ± 0.6 µM. nih.gov Importantly, this compound showed high selectivity, with no significant effects on L-, P/Q-, R-type calcium channels, or on voltage-gated sodium and potassium channels. nih.gov

Cholinesterases: Piperidine amides and related structures are well-known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for breaking down the neurotransmitter acetylcholine. A series of hybrid molecules combining (α)-lipoic acid with 4-amino-1-benzyl piperidines were synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.net One of the most effective compounds in this series demonstrated an IC50 of 1.75 ± 0.30 µM against AChE and 5.61 ± 1.25 µM against BuChE. researchgate.net Another study focused on novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, which showed moderate inhibitory activity primarily against BuChE. The most active compound in this series, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid, exhibited 30.06% inhibition of BuChE at a concentration of 10 µM. nih.govresearchgate.net

| Compound Class | Target Enzyme | Inhibitory Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| 4-Amino-piperidine Derivative (C101) | N-type Ca2+ Channel | IC50 = 2.2 ± 0.6 µM | nih.gov |

| (α)-Lipoic Acid-Piperidine Hybrid (Compound 17) | AChE | IC50 = 1.75 ± 0.30 µM | researchgate.net |

| (α)-Lipoic Acid-Piperidine Hybrid (Compound 17) | BuChE | IC50 = 5.61 ± 1.25 µM | researchgate.net |

| N-benzyl Piperidine Indole Amide (Compound 6c) | BuChE | 30.06% @ 10 µM | nih.govresearchgate.net |

α-Glucosidase: α-Glucosidase inhibitors are a class of drugs used in the management of type 2 diabetes. nih.gov While direct studies of N-acylpiperidines on this enzyme are limited, research on other nitrogen-containing heterocycles provides a basis for potential activity. Various heterocyclic compounds, including those with imidazole (B134444) and phenylthiazole scaffolds, have been shown to be potent α-glucosidase inhibitors. nih.gov These studies often reveal that the mechanism of inhibition can be either competitive or noncompetitive, suggesting that different structural classes can interact with the enzyme in distinct ways. nih.govresearchgate.net Given the structural diversity of known α-glucosidase inhibitors, it is plausible that piperidine-containing compounds could also target this enzyme.

Characterization of Inhibition Type (Competitive, Uncompetitive, Non-Competitive)

Understanding the kinetic mechanism of enzyme inhibition is crucial for drug development. Studies on analogues of 4-Methyl-1-(piperidin-1-YL)pentan-1-one have characterized their modes of action.

N-type Calcium Channels: The inhibitory mechanism of the 4-amino-piperidine derivative C101 on N-type calcium channels was investigated electrophysiologically. It was found that C101 did not alter the current-voltage relationship of the channel but did shift the steady-state inactivation curve to more negative potentials. nih.gov This suggests that C101 preferentially binds to and blocks the inactivated state of the channel, a mechanism that can be described as uncompetitive and voltage-dependent. nih.gov

Cholinesterases: Kinetic analyses of piperidine-based cholinesterase inhibitors have revealed various inhibition types. The well-known Alzheimer's drug Donepezil (a piperidine derivative) is characterized as a mixed-type inhibitor of AChE. nih.gov This means it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Similarly, kinetic studies on the (α)-lipoic acid-piperidine hybrids showed a mixed inhibition type for AChE. researchgate.net However, for BuChE, the same compound acted as a non-competitive inhibitor. researchgate.net Non-competitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site, and can bind whether the substrate is present or not.

α-Glucosidase: For α-glucosidase, different types of inhibition are commonly observed. Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. nih.gov Non-competitive inhibitors bind to an allosteric site, while uncompetitive inhibitors bind only to the enzyme-substrate complex. nih.gov Studies on various heterocyclic inhibitors have identified compounds that exhibit competitive, non-competitive, and mixed-type inhibition. nih.govresearchgate.netresearchgate.net For example, kinetic analysis of flavonoid inhibitors of α-glucosidase identified compounds that were competitive, non-competitive, or mixed-type, with corresponding inhibition constants (Ki) calculated for each. nih.gov This highlights the diverse ways that small molecules can modulate the activity of this enzyme.

| Compound/Class | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| 4-Amino-piperidine Derivative (C101) | N-type Ca2+ Channel | Uncompetitive (Inactivated state block) | nih.gov |

| Donepezil | AChE | Mixed | nih.gov |

| (α)-Lipoic Acid-Piperidine Hybrid | AChE | Mixed | researchgate.net |

| (α)-Lipoic Acid-Piperidine Hybrid | BuChE | Non-competitive | researchgate.net |

| Flavonoids (e.g., Quercetin) | α-Glucosidase | Competitive | nih.gov |

| Flavonoids (e.g., Taxifolin) | α-Glucosidase | Non-competitive | nih.gov |

Structure Activity Relationship Sar Investigations of 4 Methyl 1 Piperidin 1 Yl Pentan 1 One Analogues

Impact of Substituent Variations on the Pentanone Chain on Biological Potency and Selectivity

The pentanone chain, which includes an alpha-alkyl group, is a critical determinant of the pharmacological profile of this class of compounds. SAR studies on analogous molecules, such as synthetic cathinones, have demonstrated that the length and size of this alkyl chain significantly correlate with potency at monoamine transporters. nih.gov

Research on pyrovalerone analogues, which share a similar α-alkyl pentanone structure, shows a direct relationship between the "size" of the α-substituent and the potency for inhibiting the dopamine (B1211576) transporter (DAT). nih.gov Potency was found to be significantly correlated with both the volume and the lipophilicity of the α-substituents. nih.gov Shortening the α-n-propyl group of α-PVP (a compound with a pentanone chain) in a stepwise manner leads to variations in activity, highlighting the importance of this chain's length for optimal interaction with the transporter. nih.gov

For analogues of 4-Methyl-1-(piperidin-1-YL)pentan-1-one, variations to the pentanone chain can be hypothesized to produce similar effects.

Chain Length: Altering the length of the carbon chain from a pentanone to a butanone (by removing the 4-methyl and shortening the chain) or a hexanone (by extending the chain) would likely modulate the compound's lipophilicity and steric bulk. This can directly impact how well the molecule fits into its biological target's binding pocket.

Substitution at the 4-position: The methyl group at the 4-position contributes to the molecule's specific shape and chirality. Replacing this methyl group with other alkyl groups (e.g., ethyl, propyl) or removing it entirely would alter the steric profile, potentially affecting both potency and selectivity.

The following table illustrates hypothetical SAR trends for the pentanone chain based on findings from analogous compound series. nih.gov

| Modification to Pentanone Chain | Expected Impact on Potency (e.g., at DAT) | Rationale |

| Shortening (e.g., Butanone) | Decrease | Suboptimal length for binding pocket interaction. |

| Lengthening (e.g., Hexanone) | Decrease | Steric hindrance may prevent optimal binding. |

| Removal of 4-methyl group | Decrease | Loss of a key steric feature for binding. |

| Larger alkyl at 4-position (e.g., 4-ethyl) | Variable | May increase or decrease potency depending on the specific receptor pocket size and shape. |

Influence of Modifications to the Piperidine (B6355638) Ring Structure on Molecular Interactions

The piperidine ring serves as the basic amino moiety, which is often crucial for forming key interactions, such as salt bridges, with acidic residues in receptor binding sites. rsc.org Modifications to this ring can profoundly influence a compound's affinity and selectivity.

Studies comparing different cyclic amino groups in similar scaffolds have provided valuable SAR insights:

Ring Size: In synthetic cathinones, expanding a pyrrolidine (B122466) ring to a piperidine ring has been shown to decrease potency at the dopamine transporter. nih.gov For example, the piperidine analog of α-PVP displayed a 7-fold decrease in potency. nih.gov This suggests that the specific conformation and size of the six-membered piperidine ring are less optimal for this particular target compared to the five-membered pyrrolidine ring.

Ring Substitution: Replacing the piperidine ring with other heterocyclic structures like piperazine (B1678402) or morpholine (B109124) can significantly alter biological activity. In one study on histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine ring did not significantly affect affinity at the H3 receptor but was identified as a critical structural element for activity at the sigma-1 receptor. nih.gov In another series of choline (B1196258) transporter inhibitors, a morpholine-containing analogue was found to be approximately 10-fold less active than its piperidine counterpart, indicating the piperidine nitrogen's environment is important for potency. nih.gov

These findings underscore that the piperidine ring is not merely a passive scaffold but an active participant in molecular recognition.

The table below summarizes the observed influence of ring modifications in related compound classes.

| Ring Modification | Target | Observed Effect on Potency | Reference |

| Pyrrolidine → Piperidine | Dopamine Transporter | 7-fold decrease | nih.gov |

| Piperazine → Piperidine | Sigma-1 Receptor | Significant increase | nih.gov |

| Piperidine → Morpholine | Choline Transporter | ~10-fold decrease | nih.gov |

Stereochemical Effects on Pharmacological Activity and Efficacy

The presence of a chiral center at the 4-position of the pentanone chain in this compound means the compound exists as two enantiomers, (R) and (S). Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one enantiomer may have significantly different pharmacological activity than the other.

While direct stereochemical studies on this compound are not widely published, research on analogous chiral piperidine-containing compounds consistently demonstrates the importance of stereochemistry.

In a series of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the (-)-trans enantiomer was found to be about five times more potent in vitro and twice as potent in vivo than its (+)-trans counterpart. nih.gov The cis-isomers were essentially inactive, highlighting the critical role of the precise three-dimensional arrangement of substituents. nih.gov

For a series of imidazodiazepines, compounds with an (S)-methyl configuration consistently exhibited better binding affinities at the Kappa Opioid Receptor (KOR) than the corresponding (R)-ligands, with differences ranging from 1.3 to 4.9-fold. mdpi.com

This enantioselectivity arises from the differential ability of the enantiomers to interact with the chiral binding pocket of a receptor or enzyme. One enantiomer may achieve a more optimal fit, allowing for stronger or more numerous binding interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other may fit poorly or even encounter steric clashes, leading to lower affinity and potency. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display different biological potencies and potentially different pharmacological profiles.

| Compound Class | Enantiomer/Diastereomer Comparison | Observed Activity Difference | Reference |

| 1-(1-phenyl-2-methylcyclohexyl)piperidines | (-)-trans vs. (+)-trans | (-)-trans is 5x more potent in vitro | nih.gov |

| Imidazodiazepines | (S)-methyl vs. (R)-methyl | (S)-methyl has up to 4.9-fold higher affinity | mdpi.com |

Development of SAR Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, yet-to-be-synthesized analogues, thereby guiding medicinal chemistry efforts and streamlining the drug discovery process. mdpi.com

For piperidine derivatives, various QSAR models have been successfully developed:

Descriptor-Based QSAR: One study on piperidine derivatives as CCR5 antagonists used a variety of molecular descriptors (structural, spatial, electronic, physicochemical, and topological) to build predictive models. tandfonline.com Statistical methods such as stepwise regression and partial least squares (PLS) were employed to generate equations that could predict the binding affinity of the compounds. The best models showed good internal and external validation, indicating their predictive potential. tandfonline.com

QSAR for Efflux Pump Inhibitors: A QSAR analysis of piperine (B192125) analogs, which contain a piperidine moiety, was performed to predict their activity as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov The resulting model identified three key descriptors: the partial negative surface area, the area of the molecular shadow, and the heat of formation. This model was statistically significant (r²=0.962) and could not only predict activity but also explain the importance of specific molecular regions in a quantitative manner. nih.gov

Monte Carlo Optimization: Another approach for piperidine derivatives involved using the Monte Carlo technique to develop QSAR models for cardiotoxicity. mdpi.com These models demonstrated good predictive potential for an external validation set, showing the utility of this method in predicting specific biological endpoints. mdpi.com

These studies demonstrate that QSAR is a powerful tool for the predictive design of new this compound analogues. By calculating relevant molecular descriptors for proposed structures, these models can estimate their potential biological activity before committing resources to their chemical synthesis and biological testing.

| QSAR Study Subject | Methods Used | Key Descriptors/Findings | Reference |

| Piperidine derivatives (CCR5 antagonists) | Stepwise Regression, PLS, FA-MLR | Combination of structural, physicochemical, electronic, and spatial descriptors showed good predictive power. | tandfonline.com |

| Piperine analogs (Efflux pump inhibitors) | Genetic Function Approximation | Partial negative surface area, molecular shadow area, and heat of formation were critical for activity. | nih.gov |

| Piperidine derivatives (Cardiotoxicity) | Monte Carlo Technique | Hybrid optimal descriptors provided good predictive models for pIC50. | mdpi.com |

Analytical Methodologies for Research Applications of 4 Methyl 1 Piperidin 1 Yl Pentan 1 One

Chromatographic Separation Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental in the qualitative analysis of 4-Methyl-1-(piperidin-1-YL)pentan-1-one, ensuring the integrity of research findings by verifying the compound's structure and assessing its purity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by detection and identification using mass spectrometry.

In a typical GC-MS analysis of this compound, a dilute solution of the compound in a suitable organic solvent is injected into the GC system. The separation is often achieved on a non-polar or medium-polarity capillary column. The mass spectrometer then ionizes the eluted compound, and the resulting fragmentation pattern provides a unique "fingerprint" for identification. The fragmentation of related cathinone (B1664624) structures often involves characteristic cleavages, such as the loss of the piperidine (B6355638) ring or alpha-cleavage adjacent to the carbonyl group, which aids in structural elucidation. While specific retention times and mass spectra for this exact compound are not widely published, analogous compounds provide a strong basis for method development.

Table 1: Illustrative GC-MS Parameters for Analysis of Piperidine-Containing Cathinone Analogs

| Parameter | Value |

|---|---|

| GC Column | Phenyl-methyl polysiloxane (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 m/z |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC is a common approach.

The separation is typically performed on a C18 or C8 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using several types of detectors. A Diode Array Detector (DAD) or UV-Vis detector can be used, as the molecule is expected to have a chromophore that absorbs in the UV region. The UV spectrum can aid in the identification of the compound and distinguish it from potential impurities. nih.gov More specific identification can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).

Table 2: Example HPLC-DAD Parameters for Analysis of Cathinone Derivatives

| Parameter | Value |

|---|---|

| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (200-400 nm) |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Analysis

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. These enantiomers may exhibit different biological activities, making their separation and individual analysis critical. Chiral chromatography is the primary technique used to determine the enantiomeric purity of such compounds.

This separation can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of cathinone-like compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The resolution of a closely related compound, a pyrovalerone analog, has been successfully demonstrated using chiral HPLC, indicating the feasibility of this approach for this compound.

Quantitative Analytical Methods for In Vitro Research Studies

Accurate quantification of this compound in various in vitro research matrices is essential for understanding its biological effects.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer rapid and cost-effective means for the quantification of compounds. However, the direct application of these methods to this compound may be limited by its intrinsic spectroscopic properties. The compound's native absorbance or fluorescence might not be sufficiently strong or selective for direct measurement in complex biological samples.

To overcome these limitations, derivatization reactions can be employed to introduce a chromophore or fluorophore into the molecule. For instance, primary or secondary amines can react with various reagents to produce colored or fluorescent products. While specific assays for this compound are not extensively documented, general methods for piperidine-containing compounds could be adapted. For example, the reaction of the piperidine moiety with certain reagents could yield a product with a distinct absorbance maximum, allowing for colorimetric quantification. ekb.eg Similarly, fluorescent probes have been developed for the detection of synthetic cathinones, which could potentially be adapted for this compound. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices, such as cell culture media, cell lysates, or microsomal fractions used in in vitro metabolism studies. mdpi.comresearchgate.netnih.gov

The method involves separating the analyte from matrix components using HPLC, followed by its detection and quantification using a triple quadrupole mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and one or more specific product ions are monitored. This high degree of selectivity minimizes interferences from the biological matrix. An internal standard, ideally a stable isotope-labeled version of the analyte, is typically used to correct for matrix effects and variations in sample processing and instrument response.

Table 3: Representative LC-MS/MS Parameters for Quantification of Cathinone Analogs in In Vitro Matrices

| Parameter | Value |

|---|---|

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Transitions | Analyte-specific precursor > product ion pairs |

| Internal Standard | Stable isotope-labeled analog |

| Sample Preparation | Protein precipitation or solid-phase extraction |

Advanced Sample Preparation Techniques for Complex In Vitro Biological Samples

The accurate quantification of novel compounds such as this compound in complex in vitro biological samples is critically dependent on the efficacy of the sample preparation methodology. Biological matrices, including plasma, serum, and cell culture media, contain a multitude of endogenous substances like proteins, lipids, and salts that can interfere with analytical instrumentation, suppress analyte signals, and compromise the integrity of the results. researchgate.net Consequently, advanced sample preparation techniques are essential to isolate the target analyte, remove interfering components, and concentrate the sample prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com For compounds structurally similar to this compound, such as synthetic cathinones and other new psychoactive substances (NPS), several advanced techniques have been developed and validated, including solid-phase extraction, liquid-liquid extraction, and protein precipitation. mdpi.commdpi.comnih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a predominant technique for sample preparation in environmental and biological analysis, largely replacing traditional liquid-liquid extraction due to its higher recoveries, improved selectivity, and potential for automation. aurorabiomed.comscispace.com The principle of SPE involves partitioning the analyte between a solid sorbent and the liquid sample matrix. scispace.com The choice of sorbent is critical and is based on the physicochemical properties of the analyte. For basic compounds like this compound, mixed-mode polymeric sorbents that combine reversed-phase and ion-exchange mechanisms are often employed to achieve high selectivity and recovery. nih.gov

Recent advancements in SPE technology include the development of novel sorbent materials and miniaturized formats that align with the principles of green analytical chemistry. nih.govmdpi.com These include:

Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles coated with a suitable sorbent. The magnetic core allows for rapid separation of the sorbent from the sample matrix using an external magnetic field, eliminating the need for centrifugation or vacuum filtration. nih.govskku.edu This method has been successfully applied to the extraction of various NPS from human plasma, demonstrating high extraction recovery and sensitivity. skku.edu

Dispersive Solid-Phase Extraction (d-SPE): In d-SPE, the sorbent is dispersed directly into the sample solution, maximizing the surface area for interaction and accelerating the extraction equilibrium. mdpi.com This approach is often faster and uses less solvent than traditional cartridge-based SPE.

Pipette Tip Solid-Phase Extraction (PT-SPE): This micro-extraction technique integrates the sorbent material directly into a pipette tip. It is particularly advantageous for handling low-volume samples, reducing solvent consumption, and simplifying the workflow, making it a fast and environmentally friendly option for extracting a wide range of drugs from biological fluids like urine. mdpi.com

A comparative study on the extraction of 19 NPS, including synthetic cathinones, from various biological matrices highlighted the effectiveness of specific SPE cartridges. For plasma and serum, CSDAU SPE cartridges demonstrated the highest efficiency, with recovery rates ranging from 49% to 112%. mdpi.com

Table 1: Comparison of SPE and SLE Extraction Efficiencies for NPS in Blood

| Substance Category | Average Extraction Efficiency (SPE) | Range (SPE) | Average Extraction Efficiency (SLE) | Range (SLE) |

| 19 New Psychoactive Substances (NPS) | 78% | 49-112% | 76% | 32-117% |

This table is based on data from a comparative study on 19 new psychoactive substances in blood. mdpi.com

Liquid-Liquid Extraction (LLE) and its Micro-Variants

Liquid-liquid extraction is a conventional method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com While effective, traditional LLE can be solvent-intensive and time-consuming. researchgate.net Modern advancements have focused on miniaturization to reduce solvent use and improve efficiency.

Dispersive Liquid-Liquid Microextraction (DLLME) is a notable development. researchgate.netdntb.gov.ua This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution of fine micro-droplets, vastly increasing the surface area for extraction and enabling a very fast equilibrium. A subsequent centrifugation step separates the organic phase for analysis. nih.govresearchgate.net A validated DLLME method for synthetic cathinones in whole blood and urine utilized ethyl acetate (B1210297) as the extraction solvent and acetonitrile as the disperser. nih.gov This "green" approach avoids the use of toxic chlorinated solvents. nih.govresearchgate.net

The sample preparation prior to DLLME often involves a protein precipitation step for blood samples, while urine samples may only require dilution and centrifugation. nih.govresearchgate.net Validation of this method for synthetic cathinones demonstrated good recovery and sensitivity, with limits of quantification (LOQ) of 10 ng/mL in blood and 1 ng/mL in urine. nih.govresearchgate.net

Table 2: Validation Parameters for DLLME of Synthetic Cathinones in Biological Fluids

| Parameter | Whole Blood | Urine |

| Limit of Detection (LOD) | 1 ng/mL | 0.2 ng/mL |

| Limit of Quantitation (LOQ) | 10 ng/mL | 1 ng/mL |

| Linear Range | 10-1,000 ng/mL | 1-100 ng/mL |

| Recovery | 27.4-60.0% | 13.0-55.2% |

| Process Efficiency | 45.0-192.0% | 17.9-58.4% |

This table summarizes findings from a study on an eco-friendly DLLME method for synthetic cathinones. nih.govdntb.gov.ua

Protein Precipitation (PP)

Protein precipitation is one of the simplest and fastest methods for removing proteins from biological samples, particularly plasma and serum. mdpi.comresearchgate.net The technique involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid, perchloric acid), to the sample. researchgate.netresearchgate.net This denatures the proteins, causing them to aggregate and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte of interest can be directly injected for analysis or subjected to further cleanup steps. researchgate.net

While rapid and straightforward, protein precipitation is a non-selective method and may not remove other endogenous components like phospholipids, which can cause significant matrix effects in LC-MS analysis. researchgate.net However, it is often used as an initial clean-up step before a more selective technique like SPE or LLE. researchgate.net For many applications, the simplicity and speed of PP are advantageous. For instance, a simple protein precipitation with methanol was successfully used to extract itampolin A from plasma samples before LC-MS/MS analysis. researchgate.net The choice of precipitating agent is crucial; acetonitrile is widely used and generally provides cleaner extracts compared to methanol. mdpi.com

Recent developments include specialized filter plates and tubes that streamline the process by combining precipitation and filtration into a single step, making it amenable to high-throughput automation. researchgate.net

Table 3: Common Protein Precipitating Agents

| Agent Type | Examples | Mechanism | Key Considerations |

| Organic Solvents | Acetonitrile, Methanol | Alters solvent polarity, disrupting protein hydration shell | Requires sample dilution; high organic content may affect chromatography |

| Acids | Trichloroacetic Acid (TCA), Perchloric Acid (PCA) | Changes pH, causing protein denaturation and charge neutralization | Extreme pH can degrade acid-labile analytes and harm LC columns |

| Metal Hydroxides | Zinc Hydroxide | Forms adducts with proteins, leading to precipitation | Maintains nearly neutral pH, minimizing analyte degradation |

This table is compiled from information on protein precipitation methodologies. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-1-(piperidin-1-yl)pentan-1-one, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and ketone formation. Key steps include:

- Reacting piperidine with 4-methylpentanoyl chloride under anhydrous conditions.

- Temperature control (0–5°C) to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final products .

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs:

- 1H/13C NMR : Peaks for the piperidinyl group (δ 1.4–2.8 ppm) and ketone carbonyl (δ ~210 ppm in 13C).

- HRMS : Exact mass calculation for [M+H]+ (C11H21NO requires m/z 184.1696) .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) bonds .

Q. What bioassays are suitable for preliminary screening of its biological activity?

- Methodological Answer : Initial screening often uses:

- Receptor binding assays : Radioligand displacement studies (e.g., dopamine or serotonin transporters) .

- Enzyme inhibition assays : Kinetic analysis via fluorometric or colorimetric readouts (e.g., CYP450 isoforms) .

- Cell viability assays : MTT or resazurin-based protocols to assess cytotoxicity in cancer/hepatocyte lines .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine substitution) alter its pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- Piperidine ring modifications : Introduce hydroxyl groups (e.g., 4-hydroxypiperidine) to enhance solubility and metabolic stability. Compare logP values (HPLC-derived) and microsomal half-lives .

- Ketone reduction : Synthesize alcohol derivatives to study metabolite formation and transporter affinity shifts .

- SAR analysis : Use X-ray crystallography (e.g., EthR inhibitor complexes ) to map binding interactions and optimize ligand efficiency.

Q. What in vitro models are used to study its phase I metabolism and metabolite identification?

- Methodological Answer :

- Pooled human liver microsomes (HLM) : Incubate with NADPH and analyze via LC-TOF/MS. Key metabolites include:

- Keto-reduced (H2- derivatives) and hydroxylated products .

- CYP isoform-specific inhibitors : Co-incubate with ketoconazole (CYP3A4) or quinidine (CYP2D6) to identify metabolic pathways .

- Time-course urine analysis : Detect metabolites (e.g., indanyl-OH-piperidine-OH) for up to 4 days post-administration .

Q. How can computational methods predict its binding affinity to neuronal transporters?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with dopamine transporter (DAT) crystal structures (PDB: 4M48). Focus on piperidine-ketone interactions with Asp79 and Tyr156 residues .

- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to assess binding free energy (MM/PBSA) .

- QSAR models : Train on cathinone derivatives to correlate substituent electronegativity with DAT inhibition (IC50) .

Q. What analytical techniques resolve enantiomers and assess chiral effects on activity?

- Methodological Answer :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol to separate R/S enantiomers .

- Circular dichroism (CD) : Confirm enantiopurity and correlate optical rotation with transporter inhibition .

- In vivo stereoselectivity : Administer enantiomers to rodent models and compare locomotor activity (open-field tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.